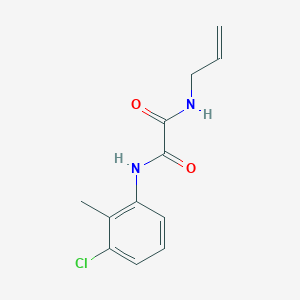
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide” is a complex organic compound. It likely contains an oxalamide group, which is a functional group containing two amide groups attached to the same carbon atom . The “N1-allyl” and “N2-(3-chloro-2-methylphenyl)” parts suggest that an allyl group (a three-carbon chain attached to the nitrogen) and a 3-chloro-2-methylphenyl group (a phenyl ring with a chlorine atom and a methyl group at the 3rd and 2nd positions, respectively) are attached to the nitrogen atoms of the oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its structure. The allyl group might be reactive towards electrophiles, and the amide groups might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would depend on the specific structure of the compound .Scientific Research Applications
Synthesis of N2-Allyl-Substituted 1,2,3-Triazoles
This compound is used in the synthesis of N2-allyl-substituted 1,2,3-triazoles via NIS mediated allylation of allenamides with mono- and unsubstituted NH-1,2,3-triazoles and benzotriazole . The N2-allyl-substituted 1,2,3-triazoles synthesized using this method have relative stability .
Urease Inhibitors
In pharmaceutical chemistry, the thiourea skeleton plays a vital role. The compound is used in the development and discovery of novel urease inhibitors . It is reported in the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains . These compounds were found to be potent anti-urease inhibitors .
Selective Assembly of N1- and N2-Alkylated 1,2,3-Triazoles
A convenient and practical copper-catalyzed three component protocol has been developed for the selective assembly of N1- and N2-alkylated 1,2,3-triazoles from readily available alkynyl carboxylic acids, azidotrimethylsilane (TMSN 3) and ethers .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have been reported to be potent inhibitors of the enzyme urease .
Mode of Action
Based on the structural similarity to the aforementioned thiourea hybrids, it can be hypothesized that this compound may also interact with urease, potentially inhibiting its activity .
Biochemical Pathways
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can disrupt this process, leading to a decrease in the production of ammonia. This can have various downstream effects, including the potential to treat conditions caused by Helicobacter pylori bacteria, which rely on urease for survival in the stomach .
Result of Action
If it does indeed inhibit urease as hypothesized, it could potentially reduce the levels of ammonia produced in the body, which could have therapeutic implications for certain conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8(10)2/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBYWVJVKWUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2796018.png)
![2-Chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B2796021.png)
![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![[5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2796025.png)
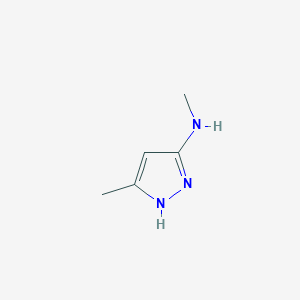

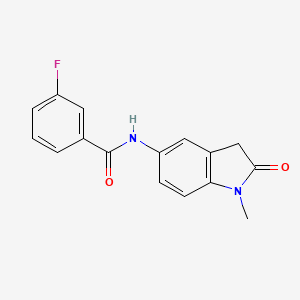

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)
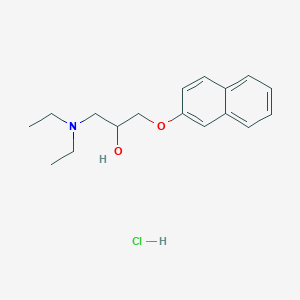
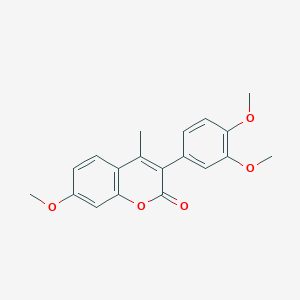
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)
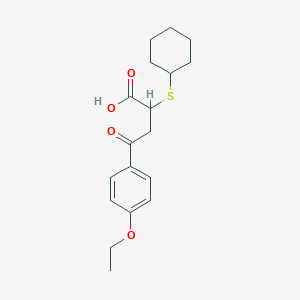
![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)